molecular formula C10H19N B13008756 3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine

3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B13008756
M. Wt: 153.26 g/mol
InChI Key: AARGKWHIHKKXRU-UHFFFAOYSA-N
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Description

3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine is a chemical compound with the molecular formula C10H19N and a molecular weight of 153.26 g/mol It is a bicyclic amine featuring a tert-butyl group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Similar bicyclic structure with a tert-butyl group and an amino group.

    tert-Butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate: Contains an ethynyl group instead of a methyl group.

    tert-Butyl (3-hydroxymethylbicyclo[1.1.1]pentan-1-yl)carbamate: Features a hydroxymethyl group in place of the methyl group.

Uniqueness

3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine is unique due to its specific combination of tert-butyl and methyl groups attached to the bicyclo[1.1.1]pentane core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C10H19N/c1-8(2,3)9-5-10(6-9,7-9)11-4/h11H,5-7H2,1-4H3

InChI Key

AARGKWHIHKKXRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C12CC(C1)(C2)NC

Origin of Product

United States

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